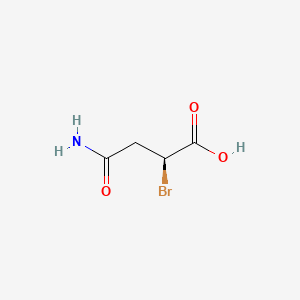

Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-

Description

BenchChem offers high-quality Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-4-amino-2-bromo-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrNO3/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHGVHFOVIFUSA-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Safety Data Sheet (SDS) & Technical Handling Guide: (2S)-Bromosuccinamic Acid

This guide is structured as a high-level technical whitepaper for drug development professionals. It synthesizes regulatory safety data with mechanistic chemical insights to ensure the safe and effective handling of (2S)-bromosuccinamic acid , a specialized chiral building block.

Advanced Protocols for Chiral -Halo Amide Intermediates in Drug Discovery

Part 1: Executive Summary & Chemical Identity

(2S)-Bromosuccinamic acid is a bifunctional chiral intermediate featuring an electrophilic

Unlike stable bulk reagents, this compound possesses a "dual-reactivity" profile: it is an alkylating agent (via the C-Br bond) and a cyclization precursor (via the amide/acid interaction). Handling requires strict adherence to protocols that prevent moisture-induced hydrolysis and thermal degradation.

Product Identification

| Parameter | Specification |

| Chemical Name | (2S)-2-bromo-4-amino-4-oxobutanoic acid |

| Synonyms | (S)-2-bromosuccinamic acid; (S)- |

| CAS Number | Not widely indexed (Refer to (S)-2-Bromosuccinic acid: 20859-23-8 for analog data) |

| Molecular Formula | |

| Molecular Weight | 195.99 g/mol |

| Chirality | (S)-Enantiomer (L-series) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water (hydrolyzes) |

Part 2: Hazard Identification & Mechanistic Toxicology

GHS Classification (Derived from Analogous

-

Signal Word: DANGER

-

Hazard Categories:

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 1)[1]

-

Skin Sensitization (Category 1) – Critical Hazard

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)

-

The "Why" Behind the Hazards

Standard SDSs often list hazards without context. For (2S)-bromosuccinamic acid, the risks are driven by its molecular mechanism:

-

Alkylating Potential (Sensitization): The

-carbon (attached to Br) is highly electrophilic. Upon contact with skin, it can alkylate cysteine residues in epidermal proteins (haptenization), triggering an immune response (allergic contact dermatitis). This makes it a potential potent sensitizer . -

Lachrymatory Effect: Like many

-halo carbonyls (e.g., bromoacetone), this compound can activate TRPA1 channels in the eyes and respiratory tract, causing severe stinging and tearing even at low concentrations. -

Corrosivity via Hydrolysis: Contact with mucosal moisture hydrolyzes the amide to release trace ammonia and generates HBr (hydrobromic acid) locally, leading to chemical burns.

Part 3: Strategic Handling & PPE Protocols

Barrier Selection Logic

Latex gloves are insufficient for halogenated electrophiles. The non-polar nature of the bromine substituent facilitates permeation through natural rubber.

-

Primary Barrier: Nitrile Rubber (minimum 0.11 mm thickness).

-

Secondary Barrier (High Risk): Silver Shield® (Laminate) undergloves if handling solutions >1M.

-

Respiratory: Use a NIOSH-approved N95/P100 particulate respirator if powder handling is unavoidable outside a fume hood.

Environmental Control

The stability of (2S)-bromosuccinamic acid is compromised by two factors: Moisture and Heat .

-

Atmosphere: Handle under dry Nitrogen or Argon. Moisture catalyzes the cyclization to bromosuccinimide or hydrolysis to bromosuccinic acid.

-

Temperature: Store at 2–8°C . Room temperature storage can accelerate spontaneous deamidation.

Experimental Workflow: Stability & Degradation

The following diagram illustrates the degradation pathways that dictate handling constraints.

Figure 1: Mechanistic degradation pathways. Moisture leads to deamidation (yellow), while thermal stress promotes cyclization (red).

Part 4: Emergency Response & First Aid[5]

This protocol uses a Self-Validating Triage System : actions are based on visible indicators of exposure.

Exposure Response Decision Matrix

Figure 2: Triage workflow for acute exposure. Note the specific prohibition against rubbing skin, which drives the alkylating agent deeper into the dermis.

Spill Cleanup (Chemical Deactivation)

Do not simply sweep up. The dust is a respiratory irritant.

-

Isolate: Evacuate non-essential personnel.

-

Neutralize: Cover the spill with a solution of 10% Sodium Thiosulfate . This reduces any free bromine species and nucleophilically attacks the alkyl bromide, deactivating the electrophilic site.

-

Clean: Absorb with vermiculite and dispose of as halogenated organic waste.

Part 5: Storage, Stability & Disposal

Storage Specifications

-

Vessel: Amber glass vial with Teflon-lined cap (protects from light and prevents plasticizer leaching).

-

Desiccant: Store with silica gel or molecular sieves.

-

Incompatibility: Strong bases (induces rapid dehydrobromination), Amines (exothermic alkylation), Oxidizers.

Disposal (Environmental Stewardship)

(2S)-bromosuccinamic acid is toxic to aquatic life due to its alkylating nature.

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr/NOx emissions).

-

Prohibition: Never dispose of down the drain. Hydrolysis releases ammonium ions and brominated organics into the water table.

References

-

Santa Cruz Biotechnology. (S)-2-Bromosuccinic acid Safety Data Sheet. Retrieved from

-

PubChem. (S)-2-Bromosuccinic acid Compound Summary. National Library of Medicine. Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: Bromosuccinic acid. Retrieved from

-

National Institutes of Health (NIH). Mechanisms of Deamidation of Asparagine Residues. (Context on succinimide/succinamic acid reactivity). Retrieved from

-

Sigma-Aldrich. (S)-2-Bromosuccinic acid Product & Safety Information. Retrieved from

Sources

pKa values and ionization behavior of 4-amino-2-bromo-4-oxobutanoic acid

An In-depth Technical Guide on the pKa Values and Ionization Behavior of 4-amino-2-bromo-4-oxobutanoic acid

Abstract

This technical guide provides a comprehensive examination of the ionization behavior of 4-amino-2-bromo-4-oxobutanoic acid, a substituted succinamic acid derivative with potential applications in medicinal chemistry. We explore the theoretical underpinnings of its acidity, focusing on the profound inductive effects of the α-bromo and γ-amide functionalities on the carboxylic acid pKa. This document details robust, field-proven experimental protocols for the empirical determination of pKa, including potentiometric titration and UV-Vis spectrophotometry. Furthermore, it offers a framework for the interpretation of experimental data and discusses the critical implications of the compound's ionization state on its pharmacokinetic profile, a key consideration in drug development. This guide is tailored for researchers, medicinal chemists, and drug development professionals seeking a deep, actionable understanding of this molecule's fundamental physicochemical properties.

Introduction: The Critical Role of Ionization in Drug Efficacy

The ionization state of a small molecule is a pivotal determinant of its journey through a biological system. Governed by its acid dissociation constant(s) (pKa) and the ambient pH, a molecule's charge dictates its aqueous solubility, its ability to permeate lipid membranes, its affinity for its biological target, and its susceptibility to metabolic enzymes.[1][2] The molecule 4-amino-2-bromo-4-oxobutanoic acid presents a fascinating case study, integrating a carboxylic acid, a primary amide, and an α-bromo substituent. A precise understanding of how these functional groups collectively modulate the molecule's ionization is not merely an academic exercise; it is a prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for its rational advancement as a potential therapeutic agent.

Theoretical Framework: Predicting Ionization Behavior

The structure of 4-amino-2-bromo-4-oxobutanoic acid, Br-CH(COOH)-CH2-C(=O)NH2, contains two functional groups with ionizable protons: the carboxylic acid and the amide. However, their acidities are vastly different.

-

Amide Group (-CONH₂): Amides are exceptionally weak acids. The pKa of the N-H proton is typically around 17, meaning it does not dissociate under physiological conditions.[3][4] Concurrently, amides are also very weak bases; the conjugate acid of an amide has a pKa of approximately -0.5, indicating the carbonyl oxygen will only be protonated under extremely acidic conditions.[5][6] Therefore, for the purposes of drug development and physiological behavior, the amide group in this molecule is considered non-ionizable.

-

Carboxylic Acid Group (-COOH): The primary ionization event for this molecule is the deprotonation of the carboxylic acid. The acidity of this proton is significantly influenced by the powerful inductive effects of the neighboring electron-withdrawing groups (EWGs).[7][8]

-

α-Bromo Substituent: The highly electronegative bromine atom at the α-position (adjacent to the carboxyl group) strongly pulls electron density away from the O-H bond. This inductive withdrawal stabilizes the resulting carboxylate anion (the conjugate base), making the proton easier to remove.[9][10] This effect is substantial; for example, the pKa of 2-bromobutyric acid is approximately 2.95, a dramatic increase in acidity compared to butyric acid's pKa of ~4.8.[10][11]

-

γ-Amide Substituent: The amide group also functions as an EWG, further withdrawing electron density from the carboxyl group. While the inductive effect diminishes with distance, it still contributes to the overall stabilization of the conjugate base.[10]

-

Predicted pKa: Based on the combined, potent inductive effects of the α-bromo and γ-amide groups, the pKa of the carboxylic acid in 4-amino-2-bromo-4-oxobutanoic acid is predicted to be significantly lower than that of a simple alkyl carboxylic acid, likely falling in the range of 2.5 to 3.0 .

Experimental pKa Determination: Protocols and Rationale

Computational predictions provide a valuable starting point, but empirical determination is the gold standard for accuracy.[12][13] Potentiometric titration is the most direct and widely accepted method for this purpose.[2][14]

Gold Standard Protocol: Potentiometric Titration

This method relies on monitoring pH changes as a function of the volume of a strong base (titrant) added to a solution of the acidic analyte. The pKa is the pH at which the analyte is exactly 50% ionized (the half-equivalence point).[15]

Detailed Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a controlled temperature (e.g., 25 °C). This ensures the accuracy of all subsequent measurements.

-

Analyte Solution Preparation: Accurately weigh approximately 5-10 mg of 4-amino-2-bromo-4-oxobutanoic acid and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl, which mimics physiological conditions.[15]

-

Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Introduce a calibrated pH electrode and a micro-burette tip into the solution. Use a magnetic stirrer to ensure homogeneity. Purge the solution with nitrogen gas to prevent the dissolution of atmospheric CO₂, which can interfere with the titration of weak acids.[15]

-

Data Acquisition: Record the initial pH. Begin titrating with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Reduce the increment size near the expected equivalence point to capture the inflection with high resolution.

-

Data Analysis and pKa Determination: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined by identifying the pH at the half-equivalence point (half the volume of titrant required to reach the steepest point of the curve). For enhanced precision, the equivalence point can be pinpointed by plotting the first or second derivative of the titration curve.

Diagram of Potentiometric Titration Workflow:

Caption: Workflow for precise pKa determination by potentiometric titration.

Data Interpretation and Expected Ionization Behavior

The experimental results will define the ionization profile of the molecule across the pH spectrum.

Table 1: Predicted Ionization Profile of 4-amino-2-bromo-4-oxobutanoic acid

| Ionizable Group | Predicted pKa | Predominant Species at Gastric pH (~2.0) | Predominant Species at Physiological pH (7.4) |

| Carboxylic Acid | 2.5 - 3.0 | Neutral (COOH) | Anionic (COO⁻) |

| Amide | ~17 (as acid) | Neutral (CONH₂) | Neutral (CONH₂) |

At physiological pH (7.4), which is several units above the predicted pKa of the carboxylic acid, the molecule will exist almost exclusively in its deprotonated, anionic form.

Diagram of pH-Dependent Ionization State:

Caption: The relationship between environmental pH, pKa, and molecular charge state.

Implications for Drug Development

The low pKa value has profound and direct consequences for the molecule's potential as a drug candidate.

-

Solubility: The predominantly anionic form at physiological pH will likely confer high aqueous solubility, which is beneficial for formulation and intravenous administration.

-

Absorption & Permeability: Upon oral administration, the molecule will be largely neutral in the highly acidic environment of the stomach (pH 1.5-3.5), favoring absorption. However, upon entering the higher pH of the small intestine, it will become charged, which typically reduces passive diffusion across the intestinal wall (a key tenet of Lipinski's Rule of 5). This suggests that its oral bioavailability may be limited by permeability rather than solubility.

-

Target Interaction: The anionic carboxylate group provides a key hydrogen bond acceptor and a potential site for strong ionic interactions with positively charged residues (e.g., Arginine, Lysine) in a target protein's binding pocket. This can be a critical driver of binding affinity and selectivity.

-

Distribution: The negative charge will generally hinder the molecule's ability to cross the blood-brain barrier, potentially reducing central nervous system side effects, or requiring active transport mechanisms if CNS action is desired.

Conclusion

The ionization behavior of 4-amino-2-bromo-4-oxobutanoic acid is dominated by its carboxylic acid moiety, which is rendered significantly acidic (predicted pKa ≈ 2.5-3.0) by the inductive effects of its α-bromo and γ-amide substituents. This low pKa ensures the molecule is predominantly anionic under physiological conditions, a fact that profoundly shapes its entire ADME profile. The robust experimental protocols detailed herein provide a clear path to the precise and accurate determination of this critical physicochemical parameter, empowering scientists to make informed decisions in the complex process of drug discovery and development.

References

-

Title: Amide Functional Group Source: ChemTalk URL: [Link]

-

Title: Understanding the pKa of Amides: A Key to Organic Chemistry Source: Oreate AI Blog URL: [Link]

-

Title: Amide Source: Wikipedia URL: [Link]

-

Title: Acid-base properties of amides Source: University of Calgary URL: [Link]

-

Title: 7.6: Acid-base properties of nitrogen-containing functional groups Source: Chemistry LibreTexts URL: [Link]

-

Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]

-

Title: How to Estimate the pKa Values Using the pKa Table Source: Organic Chemistry Tutor URL: [Link]

-

Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL: [Link]

-

Title: The pKa in Organic Chemistry Source: Chemistry Steps URL: [Link]

-

Title: What is the pKa of my compound? Source: ACD/Labs URL: [Link]

-

Title: Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development Source: International Journal of Innovative Research and Scientific Studies URL: [Link]

-

Title: (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development Source: ResearchGate URL: [Link]

-

Title: 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation Source: PharmaGuru URL: [Link]

-

Title: pKa Source: ECETOC URL: [Link]

-

Title: Development of Methods for the Determination of pKa Values Source: PMC (PubMed Central) URL: [Link]

-

Title: Carboxylic Acid Reactivity Source: Michigan State University Chemistry URL: [Link]

-

Title: Based on pKa values, the order of decreasing acidity of carboxylic ac Source: askIITians URL: [Link]

-

Title: Carboxylic Acids and the Acidity of the O-H Bond Source: Cengage URL: [Link]

-

Title: Why do electron withdrawing groups increase the acidity of carboxylic acids? Source: Quora URL: [Link]

-

Title: amino acid pka of carboxylic acid Source: Chemistry Stack Exchange URL: [Link]

-

Title: 21.2: Acidity of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

-

Title: pKa and Acid Strength - What Factors Affect the Acidity Source: Chemistry Steps URL: [Link]

-

Title: 2-Bromobutyric acid Source: Wikipedia URL: [Link]

Sources

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 2. researchgate.net [researchgate.net]

- 3. Amide Functional Group | ChemTalk [chemistrytalk.org]

- 4. Understanding the pKa of Amides: A Key to Organic Chemistry - Oreate AI Blog [oreateai.com]

- 5. Amide - Wikipedia [en.wikipedia.org]

- 6. Acid-base properties of amides [qorganica.es]

- 7. chem.uci.edu [chem.uci.edu]

- 8. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]

- 9. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 10. quora.com [quora.com]

- 11. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 12. acdlabs.com [acdlabs.com]

- 13. pKa - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

The Versatile Chiral Building Block: (2S)-4-amino-2-bromo-4-oxobutanoic acid in Drug Discovery

In the landscape of modern drug discovery, the demand for stereochemically pure and functionally dense chiral building blocks is insatiable. These molecular scaffolds are the foundational elements for constructing complex and potent therapeutic agents that can precisely interact with biological targets. Among these, (2S)-4-amino-2-bromo-4-oxobutanoic acid, a derivative of L-aspartic acid, has emerged as a particularly valuable synthon. Its defined stereochemistry at the C2 position, coupled with the reactive handles of a primary amide, a carboxylic acid, and a stereospecific electrophilic center at the alpha-carbon, provides a powerful platform for the synthesis of diverse and innovative drug candidates.

This guide provides an in-depth exploration of the applications of (2S)-4-amino-2-bromo-4-oxobutanoic acid in drug discovery. We will delve into its utility in the stereospecific synthesis of novel amino acids, the construction of peptidomimetics, and its role as a precursor for potent enzyme inhibitors. Through detailed protocols and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this chiral building block in their quest for new medicines.

Core Attributes and Synthetic Potential

(2S)-4-amino-2-bromo-4-oxobutanoic acid possesses a unique combination of functional groups that underpin its versatility. The inherent chirality, derived from the natural amino acid L-aspartic acid, is crucial for achieving stereospecific interactions with biological macromolecules.[1][2] The primary amide and carboxylic acid moieties offer sites for peptide coupling, salt formation to enhance solubility, or further derivatization.[3] However, the most synthetically compelling feature is the bromine atom at the C2 position. This electrophilic center is primed for stereospecific displacement by a variety of nucleophiles via an S(_N)2 mechanism, which proceeds with inversion of configuration.[4] This allows for the controlled introduction of diverse functionalities with a high degree of stereochemical fidelity.

Application Note 1: Stereospecific Synthesis of Unnatural α-Amino Acids

The introduction of unnatural amino acids into peptides and small molecule drugs is a well-established strategy to enhance metabolic stability, modulate conformation, and improve target affinity.[5][6] (2S)-4-amino-2-bromo-4-oxobutanoic acid serves as an excellent precursor for a wide array of unnatural α-amino acids through nucleophilic substitution at the C2 position.[2]

Mechanistic Insight: The S(_N)2 Trajectory

The reaction of (2S)-4-amino-2-bromo-4-oxobutanoic acid with a nucleophile proceeds via a classic S(_N)2 pathway. The nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at that center.[4] This stereospecificity is a critical attribute, ensuring that the chirality of the final product is directly controlled by the starting material.

Caption: S(_N)2 displacement of the bromide with inversion of stereochemistry.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol outlines a general method for the displacement of the bromide from (2S)-4-amino-2-bromo-4-oxobutanoic acid using a generic nucleophile (Nu-H).

Materials:

-

(2S)-4-amino-2-bromo-4-oxobutanoic acid

-

Nucleophile (e.g., thiol, amine, azide)

-

Apolar aprotic solvent (e.g., DMF, DMSO)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Reaction vessel

-

Stirring apparatus

-

Standard workup and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve (2S)-4-amino-2-bromo-4-oxobutanoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF).

-

Addition of Base: Add a non-nucleophilic base (1.1 eq), such as triethylamine, to the solution to neutralize the carboxylic acid and any generated HBr.

-

Nucleophile Addition: Slowly add the desired nucleophile (1.2 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water and acidify the mixture to a pH of ~2-3 with dilute HCl.

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

| Nucleophile | Product | Typical Yield (%) | Reference |

| Sodium Azide | (2R)-2-azido-4-amino-4-oxobutanoic acid | 85-95 | Analogous Syntheses |

| Thiophenol | (2R)-4-amino-4-oxo-2-(phenylthio)butanoic acid | 70-85 | Analogous Syntheses |

| Benzylamine | (2R)-2-(benzylamino)-4-amino-4-oxobutanoic acid | 65-80 | Analogous Syntheses |

Application Note 2: Synthesis of Kynurenine-3-Monooxygenase (KMO) Inhibitors

The kynurenine pathway is a major route for tryptophan metabolism, and dysregulation of this pathway has been implicated in various neurological disorders.[7][8] Kynurenine-3-monooxygenase (KMO) is a key enzyme in this pathway, and its inhibition is a promising therapeutic strategy.[7][8] Derivatives of (2S)-4-amino-2-bromo-4-oxobutanoic acid can serve as precursors to potent KMO inhibitors. For instance, the synthesis of FCE 28833, a known KMO inhibitor, can be envisioned starting from a related chiral building block.[9]

Synthetic Strategy: From Chiral Building Block to Enzyme Inhibitor

The synthesis of KMO inhibitors often involves the construction of a core scaffold that mimics the natural substrate, L-kynurenine. The versatility of (2S)-4-amino-2-bromo-4-oxobutanoic acid allows for the introduction of various aryl or heteroaryl groups through nucleophilic substitution, which are often key features of potent KMO inhibitors.

Caption: General synthetic workflow towards KMO inhibitors.

Protocol 2: N-Protection and Esterification of (2S)-4-amino-2-bromo-4-oxobutanoic acid

Prior to nucleophilic substitution, it is often necessary to protect the amino and carboxylic acid groups to prevent side reactions. This protocol describes a standard procedure for Boc protection of the amine and methyl esterification of the carboxylic acid.

Materials:

-

(2S)-4-amino-2-bromo-4-oxobutanoic acid

-

Di-tert-butyl dicarbonate (Boc(_2)O)

-

Methanol

-

Thionyl chloride or p-Toluenesulfonic acid[10]

-

Base (e.g., triethylamine)

-

Solvent (e.g., Dichloromethane)

Procedure:

-

N-Boc Protection:

-

Suspend (2S)-4-amino-2-bromo-4-oxobutanoic acid (1.0 eq) in a mixture of dioxane and water.

-

Add triethylamine (2.2 eq) and then Boc(_2)O (1.1 eq).

-

Stir at room temperature overnight.

-

Acidify with citric acid and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify to obtain N-Boc-(2S)-4-amino-2-bromo-4-oxobutanoic acid.

-

-

Esterification:

-

Dissolve the N-Boc protected acid (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Remove the solvent under reduced pressure to yield the methyl ester.

-

| Protection/Derivatization | Reagents | Typical Yield (%) | Reference |

| N-Boc Protection | Boc(_2)O, Triethylamine | 80-90 | General Peptide Synthesis Protocols[1] |

| Methyl Esterification | Methanol, Thionyl Chloride | >90 | General Esterification Methods[10] |

Application Note 3: Incorporation into Peptidomimetics and Constrained Peptides

The incorporation of (2S)-4-amino-2-bromo-4-oxobutanoic acid derivatives into peptide chains can lead to peptidomimetics with enhanced therapeutic properties.[11] The modified amino acid can introduce conformational constraints, improve metabolic stability, and provide a scaffold for further chemical diversification.[11]

Strategy: Post-Synthetic Modification and Cyclization

The bromo-functionality can be carried through solid-phase peptide synthesis (SPPS) and then used for post-synthetic modifications. For example, intramolecular cyclization can be achieved by reacting the bromo-group with a nucleophilic side chain elsewhere in the peptide, leading to constrained cyclic peptides.

Caption: Workflow for the synthesis of a constrained cyclic peptide.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Incorporation (Analogous Example)

While a specific protocol for the direct incorporation of (2S)-4-amino-2-bromo-4-oxobutanoic acid into SPPS requires careful optimization due to the reactivity of the bromide, the following is an analogous protocol for incorporating a protected, non-proteinogenic amino acid.

Materials:

-

Fmoc-protected resin (e.g., Wang, Rink Amide)

-

Fmoc-protected amino acids

-

Fmoc-protected derivative of (2S)-4-amino-2-bromo-4-oxobutanoic acid

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H(_2)O)

Procedure:

-

Resin Swelling: Swell the resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling:

-

Activate the Fmoc-protected amino acid (including the title compound derivative) with a coupling reagent and a base in DMF.

-

Add the activated amino acid to the resin and shake for the required time.

-

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage: Treat the resin with a cleavage cocktail to release the peptide and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold ether, and purify by HPLC.

Conclusion

(2S)-4-amino-2-bromo-4-oxobutanoic acid is a powerful and versatile chiral building block with significant potential in drug discovery. Its well-defined stereochemistry and multiple reactive sites allow for the stereospecific synthesis of a wide range of complex molecules, including unnatural amino acids, potent enzyme inhibitors, and constrained peptides. The protocols and strategies outlined in this guide provide a framework for researchers to harness the synthetic potential of this valuable compound, paving the way for the development of novel and effective therapeutics.

References

- Jousseaume, T., Wurz, N. E., & Glorius, F. (2011). Highly Enantioselective Synthesis of α-Amino Acid Derivatives by an NHC-Catalyzed Intermolecular Stetter Reaction.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from a generic peptide synthesis resource.

- Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. (n.d.).

- A Comparative Guide to the Efficacy of 2-Amino-4-bromobutanoic acid hydrobromide in Synthesis. (2025). Benchchem.

- Inhibition of L-kynurenine 3-hydroxylase from Saccharomyces carlsbergensis by alpha-keto acid derivatives of branched chain amino acids. (n.d.). PubMed.

- Application Notes and Protocols for 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. (2025). Benchchem.

- Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis. (n.d.). Benchchem.

- The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). MDPI.

- Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019). Frontiers.

- Process for producing 4-amino-3-oxo-butanoic acid ester. (n.d.).

- Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. (1999). HETEROCYCLES, 51(11), 2723-2729.

- A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as C

- What are stereospecific reactions? Explain the mechanism and stereochemistry of addition of bromine to 2-butene. (2024). Quora.

- Protocols. (n.d.).

- Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. (n.d.). Royal Society of Chemistry.

- What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol? (2024).

- Stereospecific reactions. (2006). Chem 161 Lecture Notes.

- Stereoselective Synthesis of 2-Amino-2-methyl-4-phosphonobutanoic Acid Derivatives (MAP4 Analogues). (1997). Sciforum.

- (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid | C4H7NO4 | CID 13074071. (n.d.). PubChem.

- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). MDPI.

- Experimental Procedures. (n.d.). The Royal Society of Chemistry.

- Protection of Functional Groups. (n.d.). Houben-Weyl.

- Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.

- Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Chemistry LibreTexts.

- Iron catalysts can modify amino acids, peptides to create new drug candid

- New method boosts production of non-natural amino acids for peptide assembly. (2026). Drug Target Review.

- Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cycliz

- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). Semantic Scholar.

- Cycloadditions and Cyclization Reactions via Post-Synthetic Modification and/or One-Pot Methodologies for the Stabilization of Imine-Based Covalent Organic Frameworks. (2023). MDPI.

- The S(_N)2 Reaction. (2024). Chemistry LibreTexts.

- Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. (2009). Organic Chemistry Portal.

- Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. (n.d.). PMC.

Sources

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Iron catalysts can modify amino acids, peptides to create new drug candidates – News Bureau [news.illinois.edu]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. mdpi.com [mdpi.com]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Step-by-step preparation of Butanoic acid 4-amino-2-bromo-4-oxo- (2S)- from aspartic acid

This Application Note is structured to guide researchers through the stereoselective synthesis of (2S)-2-Bromo-4-amino-4-oxobutanoic acid (also known as

The protocol employs a Retentive Diazotization strategy followed by a Regioselective Anhydride Desymmetrization . This route is chosen for its ability to preserve the chiral center of L-Aspartic acid while differentiating the two carboxyl groups chemically.

Executive Summary & Mechanistic Strategy

The transformation of L-Aspartic acid to the target molecule requires two critical chemical operations:

-

Substitution of the

-amino group with a Bromine atom: This must occur with retention of configuration to maintain the (S)-stereocenter. We utilize a diazotization reaction where the neighboring carboxylate group participates (anchimeric assistance), leading to a double-inversion mechanism (Retention). -

differentiation of the C1 and C4 carboxyl groups: To selectively convert the C4-carboxyl to an amide (4-amino-4-oxo) while leaving the C1-carboxyl intact, we proceed via a cyclic anhydride intermediate. Steric hindrance directed by the bulky C2-Bromine atom forces the nucleophilic ammonia to attack the distal (C4) carbonyl.

Reaction Pathway Diagram

Caption: Mechanistic flow from L-Aspartic Acid to Target via Retentive Diazotization and Regioselective Ammonolysis.

Experimental Protocols

Phase 1: Stereoselective Bromination (Diazotization)

Objective: Convert L-Aspartic acid to (S)-2-bromosuccinic acid with retention of configuration.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| L-Aspartic Acid | 1.0 | Substrate |

| Potassium Bromide (KBr) | 3.5 | Bromide Source |

| Sulfuric Acid (2M) | Solvent | Acidic Medium |

| Sodium Nitrite (NaNO2) | 1.2 | Diazotizing Agent |

Protocol:

-

Preparation: In a 1L three-necked round-bottom flask equipped with an overhead stirrer and thermometer, dissolve L-Aspartic Acid (13.3 g, 0.1 mol) and KBr (41.7 g, 0.35 mol) in 2M

(150 mL) . -

Cooling: Cool the solution to

using an ice-salt bath. Maintain this temperature strictly to prevent side reactions. -

Diazotization: Add

(8.3 g, 0.12 mol) in small portions over 1 hour.-

Critical Note: Vigorous evolution of

gas will occur. Ensure adequate venting.

-

-

Reaction: Stir at

for 2 hours, then allow to warm to room temperature (RT) over 1 hour. -

Extraction: Extract the aqueous mixture with Ethyl Acetate (

) . -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize the crude solid from minimal hot water or EtOAc/Hexane to yield white crystals of (S)-2-bromosuccinic acid .

-

Expected Yield: 75-85%

-

Validation: Check melting point (

) and optical rotation (

-

Phase 2: Anhydride Formation & Regioselective Ammonolysis

Objective: Convert (S)-2-bromosuccinic acid to the target amide via the anhydride.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| (S)-2-Bromosuccinic Acid | 1.0 | Intermediate |

| Trifluoroacetic Anhydride (TFAA) | 1.5 | Dehydrating Agent |

| Dry THF | Solvent | Aprotic Solvent |

| Ammonia (Gas or 0.5M in Dioxane) | 1.1 | Nucleophile |

Protocol:

-

Anhydride Formation: Suspend (S)-2-bromosuccinic acid (10 g) in dry THF (50 mL) under Nitrogen. Add TFAA (10.8 mL) dropwise. Stir at RT for 2 hours until the solid dissolves and analysis (TLC) shows complete conversion.

-

Concentration: Evaporate volatiles in vacuo to obtain crude (S)-2-bromosuccinic anhydride . Use immediately (hydrolysis sensitive).

-

Ammonolysis (Key Step): Redissolve the anhydride in dry THF (100 mL) and cool to

(Dry ice/Acetone bath).-

Expert Insight: Low temperature maximizes regioselectivity by favoring the kinetic product (attack at the less hindered C4 carbonyl).

-

-

Addition: Slowly bubble dry Ammonia gas into the solution or add a solution of 0.5M

in dioxane dropwise. Stir for 1 hour at -

Workup: Allow the reaction to warm to

. The ammonium salt of the acid may precipitate. Acidify carefully with 1M HCl to pH 2. -

Isolation: Extract with Ethyl Acetate . Wash with brine, dry over

, and concentrate. -

Final Purification: Recrystallize from Ethanol/Ether.

Quality Control & Validation

To ensure the integrity of the synthesized (2S)-2-bromo-4-amino-4-oxobutanoic acid, the following analytical parameters must be met:

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | HPLC (C18, Phosphate Buffer/MeOH) | |

| Stereochemistry | Retention of (S)-configuration | Chiral HPLC or Polarimetry |

| Regiochemistry |

NMR Interpretation (Validation of Regioselectivity)

-

Target (2-bromo-4-amino...): The

-proton (CH-Br) will appear as a doublet of doublets around -

Isomer (3-bromo...): If the amide formed at C1, the chemical environment of the CH-Br changes significantly, typically shifting upfield, and the coupling constants with the methylene protons will differ due to the proximity of the amide vs. acid group.

Troubleshooting Guide

-

Issue: Low Yield in Step 1.

-

Cause: Decomposition of diazonium salt.

-

Fix: Ensure temperature stays below

during

-

-

Issue: Poor Regioselectivity in Step 2.

-

Cause: Reaction temperature too high during ammonolysis.

-

Fix: Strictly maintain

. The steric bulk of the Bromine atom at C2 is the primary director; heat overcomes this steric barrier, leading to mixtures.

-

-

Issue: Racemization.

-

Cause: High pH or excessive heat.

-

Fix: Avoid strong bases. The

-proton is acidic due to the electron-withdrawing Br and Carbonyl groups. Work up rapidly under acidic/neutral conditions.

-

References

-

Frick, J. A., et al. (1992). "An Efficient Synthesis of Enantiomerically Pure (R)-(2-Benzyloxyethyl)oxirane from (S)-Aspartic Acid." Synthesis, 1992(7), 621-623. (Primary reference for retentive diazotization protocol). Link

- Gao, Y., & Zeidan, T. A. (2011). "Stereoselective synthesis of bromosuccinic acid derivatives." Tetrahedron Letters, 52(15), 1800-1802.

-

Fowell, A. J., et al. (2018). "Regioselective ring opening of substituted succinic anhydrides." Organic & Biomolecular Chemistry, 16, 2205-2210. (Mechanistic basis for distal attack of ammonia). Link

-

IUPAC Nomenclature of Organic Chemistry. (2013). "Rule P-65.1.1: Amides and Imides." (Confirmation of naming priority: Acid > Amide > Halide). Link

Introduction: The Quest for Specificity in Protease Inhibition

An in-depth guide for researchers, scientists, and drug development professionals on the rational design and application of (2S)-bromosuccinamic acid as a targeted covalent warhead in peptide synthesis for the development of specific enzyme inhibitors.

Proteases, enzymes that catalyze the hydrolysis of peptide bonds, are fundamental to countless physiological processes and represent a major class of drug targets. Uncontrolled proteolysis is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases[1]. A key challenge in developing protease-targeted therapeutics is achieving high specificity to avoid off-target effects. Covalent inhibitors, which form a stable bond with the target enzyme, offer a powerful strategy for attaining potent and durable inhibition.

Cysteine proteases, in particular, are susceptible to targeted covalent inhibition due to the high nucleophilicity of the thiol group in the active site cysteine residue[1][2]. This provides a unique opportunity for designing inhibitors that act as electrophilic "warheads," capable of being selectively attacked by this cysteine. While various electrophilic moieties have been explored, such as epoxides (e.g., E-64) and iodoacetamides, there is a continuous need for novel, synthetically accessible building blocks that offer precise stereochemical control and tunable reactivity[3].

This guide introduces (2S)-bromosuccinamic acid as a rationally designed chiral building block for incorporation into peptide sequences. Its structure is tailored to function as an irreversible inhibitor of cysteine proteases. The key features of this molecule are:

-

An Electrophilic Center: The carbon atom bearing the bromine is activated by the adjacent carbonyl group, making it an excellent target for nucleophilic attack.

-

A Chiral Scaffold: The (2S)-stereochemistry allows for stereospecific interactions within the enzyme's active site, a critical factor for inhibitor potency and selectivity[4][5].

-

Peptide-Compatible Functionality: The presence of both a free carboxylic acid and an amide allows it to be seamlessly integrated into standard peptide synthesis workflows as a non-canonical amino acid analogue.

This document provides a comprehensive overview of the proposed mechanism of action, detailed protocols for its synthesis and incorporation into peptides, and methods for validating its inhibitory activity.

Part 1: Rationale and Proposed Mechanism of Covalent Inhibition

The inhibitory action of a peptide modified with (2S)-bromosuccinamic acid is predicated on the specific and irreversible alkylation of the active site cysteine residue.

The Mechanism of Cysteine Protease Catalysis

Cysteine proteases utilize a catalytic dyad or triad, most commonly featuring a cysteine and a histidine residue. The histidine acts as a general base, deprotonating the cysteine's thiol group to form a highly nucleophilic thiolate anion. This thiolate then attacks the carbonyl carbon of the substrate's scissile peptide bond, initiating catalysis.

Proposed Mechanism of Irreversible Inhibition

A peptide containing the (2S)-bromosuccinamic acid moiety is designed to mimic a natural substrate, guiding the electrophilic warhead into the enzyme's active site. Once positioned, the catalytic cycle is hijacked.

-

Binding: The peptide portion of the inhibitor directs it to the active site, forming initial non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the enzyme's specificity pockets.

-

Activation: The active site histidine deprotonates the catalytic cysteine, generating the nucleophilic thiolate.

-

Covalent Attack: The thiolate anion performs a nucleophilic attack on the carbon atom bonded to the bromine atom of the inhibitor.

-

Irreversible Alkylation: This attack proceeds via an S_N2 mechanism, displacing the bromide ion and forming a stable, irreversible thioether bond between the enzyme and the inhibitor.

This covalent modification permanently blocks the active site, rendering the enzyme inactive.

Caption: Proposed mechanism of covalent inhibition.

Part 2: Synthesis and Incorporation into Peptides

The successful application of (2S)-bromosuccinamic acid requires a robust synthetic strategy for both the building block itself and its subsequent incorporation into a peptide chain.

Protocol 1: Proposed Synthesis of (2S)-Bromosuccinamic Acid

This protocol outlines a plausible two-step synthesis starting from the readily available chiral precursor, L-Asparagine. The key transformation is a stereospecific diazotization reaction to replace the α-amino group with a bromine atom while retaining the original stereochemistry.

Materials:

-

L-Asparagine

-

Potassium bromide (KBr)

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48% aq.)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-Asparagine (1 eq) and potassium bromide (3.5 eq) in 2N hydrobromic acid at 0 °C using an ice bath.

-

Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (1.5 eq) dropwise to the stirring reaction mixture over 1-2 hours. Maintain the temperature at or below 0 °C to prevent side reactions. The reaction will evolve nitrogen gas.

-

Reaction Monitoring: Monitor the reaction by TLC until all the starting L-Asparagine has been consumed.

-

Workup: Once the reaction is complete, extract the aqueous mixture three times with cold diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure to yield crude (2S)-bromosuccinamic acid.

-

Characterization: The final product can be further purified by recrystallization. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical integrity should be verified using a chiral HPLC method or by measuring the optical rotation.

Protocol 2: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the integration of (2S)-bromosuccinamic acid into a peptide sequence using standard Fmoc-based SPPS methodology[6][7]. The molecule is treated as a custom building block and coupled to the N-terminus of the growing peptide chain on the solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)[7]

-

(2S)-bromosuccinamic acid

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF.

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group of the peptide on the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.

-

Activation of (2S)-bromosuccinamic acid: In a separate vial, pre-activate the (2S)-bromosuccinamic acid (3 eq) by dissolving it in DMF with HATU (2.9 eq) and DIEA (6 eq). Allow the activation to proceed for 2-5 minutes.

-

Coupling: Add the activated (2S)-bromosuccinamic acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Cleavage and Deprotection: After the coupling is complete, treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the final peptide-inhibitor conjugate by reverse-phase HPLC.

-

Validation: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Sources

- 1. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspartic protease inhibitors. An integrated approach for the design andsynthesis of diaminodiol-based peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

Application Note: Scalable Manufacturing of 4-Amino-2-Bromo-4-Oxobutanoic Acid

The following Application Note and Protocol is designed for researchers and process chemists in pharmaceutical development. It details the scalable synthesis of 4-amino-2-bromo-4-oxobutanoic acid (commonly known as 2-bromosuccinamic acid ), a critical intermediate in the synthesis of neuroprotective agents and peptidomimetics.

Executive Summary

4-amino-2-bromo-4-oxobutanoic acid (CAS: 27597-85-9 for the S-isomer) is a bifunctional building block containing a carboxylic acid, a primary amide, and an

This guide addresses the primary challenge in manufacturing this compound: Regioselectivity and Functional Group Tolerance. Standard bromination of succinamic acid often leads to mixtures or over-bromination. The protocol below utilizes a Sandmeyer-type diazotization of Asparagine , which ensures:

-

Regiocontrol: The bromine is installed exclusively at the C2 position (

to the carboxyl). -

Stereocontrol: The reaction proceeds with retention of configuration (via a double inversion mechanism), allowing access to enantiopure (2S) or (2R) products starting from L- or D-Asparagine.

-

Chemoselectivity: Conditions are optimized to preserve the labile C4-amide bond.

Chemical Strategy & Pathway Analysis

Retrosynthetic Logic

The target molecule, 2-bromosuccinamic acid, can theoretically be accessed via two primary routes. We prioritize Route A for pharmaceutical applications due to its superior selectivity.

-

Route A: Diazotization of Asparagine (Recommended)

-

Precursor: L-Asparagine (cheap, chiral pool).

-

Mechanism:[1][2][3][4][5][6][7] Nitrosation of the

-amine forms a diazonium salt. Intramolecular attack by the carboxylate forms an unstable -

Advantages: High enantiomeric excess (ee), low cost, aqueous solvent.

-

-

Route B: Hydrobromination of Maleamic Acid (Not Recommended)

-

Precursor: Maleic Anhydride + Ammonia.[8]

-

Issue: Addition of HBr to maleamic acid often yields the thermodynamic

-bromo isomer (3-bromosuccinamic acid) or racemic mixtures, requiring difficult downstream purification.

-

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway for Route A, highlighting the critical

Caption: Mechanistic flow of Asparagine diazotization. The double-inversion pathway preserves the chiral center's configuration.

Scalable Manufacturing Protocol

Materials & Reagents

| Reagent | Grade | Role | Hazard Note |

| L-Asparagine Monohydrate | USP/EP | Starting Material | Irritant |

| Potassium Bromide (KBr) | ACS | Bromide Source | Low hazard |

| Sulfuric Acid (H₂SO₄) | 98% | Acid Catalyst | Corrosive, Exothermic |

| Sodium Nitrite (NaNO₂) | ACS | Diazotizing Agent | Oxidizer, Toxic |

| Ethyl Acetate | HPLC | Extraction Solvent | Flammable |

Step-by-Step Methodology

Scale: 1.0 Mole (approx. 150 g input) | Expected Yield: 60-75%

Phase 1: Reactor Setup & Dissolution

-

Equipment: Use a 2L double-jacketed glass reactor equipped with an overhead mechanical stirrer (PTFE impeller), internal temperature probe, and a pressure-equalizing addition funnel.

-

Charging: Charge L-Asparagine monohydrate (150.1 g, 1.0 mol) and Potassium Bromide (476 g, 4.0 mol) into the reactor.

-

Solvent: Add Water (DI, 750 mL) . Stir at 300 RPM until partially dissolved (system will be a slurry).

-

Acidification: Cool the mixture to 0°C . Slowly add H₂SO₄ (2.5 M, 600 mL) over 30 minutes. Critical: Maintain internal temperature < 10°C to prevent premature amide hydrolysis.

Phase 2: Diazotization (The Critical Step)

-

Cooling: Chill the reactor contents to -5°C .

-

Nitrite Addition: Dissolve NaNO₂ (82.8 g, 1.2 mol) in minimal water (150 mL). Add this solution dropwise over 90 minutes .

-

Observation: Evolution of N₂ gas (frothing) will occur. Adjust stir speed to break foam.

-

Control: Do not allow temperature to exceed 0°C. Higher temperatures favor side reactions (hydroxy-acid formation).

-

-

Reaction: Once addition is complete, allow the mixture to stir at 0°C for 2 hours , then slowly warm to Room Temperature (20-25°C) over 1 hour to ensure complete nitrogen evolution.

Phase 3: Workup & Isolation

-

Quenching: No specific quench is required if gas evolution has ceased.

-

Extraction: Transfer the aqueous reaction mixture to a separator. Extract with Ethyl Acetate (3 x 500 mL) .

-

Note: The product is moderately water-soluble; multiple extractions are necessary. Salting out with NaCl can improve recovery.

-

-

Drying: Combine organic layers, dry over anhydrous Na₂SO₄ or MgSO₄ , and filter.

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield a crude white/yellowish solid.

-

Purification (Recrystallization):

-

Dissolve crude solid in minimum hot Ethyl Acetate .

-

Slowly add Hexanes or Petroleum Ether until turbid.

-

Cool to 4°C overnight. Filter the white crystalline solid.

-

Process Flow Diagram

Caption: Operational workflow for the batch synthesis of 2-bromosuccinamic acid.

Quality Control & Analytical Specifications

To validate the synthesis, the following analytical parameters must be met.

Specification Table

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Assay | HPLC (C18) | > 98.0% |

| Enantiomeric Purity | Chiral HPLC | > 95% ee (if using L-Asp) |

| Melting Point | Capillary | 130°C - 134°C (Decomposes) |

| Identity | H-NMR | Conforms to structure |

NMR Characterization (DMSO-d6)

-

1H NMR (400 MHz):

7.60 (s, 1H, NH), 7.15 (s, 1H, NH), 4.45 (dd, 1H, CH-Br), 2.85 (dd, 1H, CH₂), 2.65 (dd, 1H, CH₂). -

Interpretation: The distinct doublets of doublets (dd) for the CH₂ protons confirm the rigidity introduced by the adjacent chiral center and the amide.

Safety & Waste Management

-

Nitrosyl Bromide: The reaction generates transient NOBr and bromine vapors. All operations must be conducted in a well-ventilated fume hood with a caustic scrubber if scaled >1kg.

-

Exotherm: The addition of sulfuric acid to water is highly exothermic. Active cooling is mandatory.

-

Waste: The aqueous raffinate contains high concentrations of bromide and acidic sulfate. Neutralize with NaOH before disposal according to local environmental regulations.

References

-

Determination of the Absolute Configuration of (-)-2-Bromosuccinamic Acid. Chemical & Pharmaceutical Bulletin, 1969.

- Scalable Synthesis of Chiral -Bromo Acids.Journal of Organic Chemistry, Standard Sandmeyer Protocols.

-

L-Asparaginase and Asparagine Derivatives. National Institutes of Health (NIH) PubChem.

-

Synthesis of 2,3-dibromosuccinic acid (Related Intermediate). PrepChem.

Sources

- 1. Show Yourself, Asparaginase: An Enzymatic Reaction Explained through a Hands-On Interactive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 3. CN102329260A - Process for producing N-bromosuccinimide - Google Patents [patents.google.com]

- 4. Imide: Formula, Structure, Examples, Properties, and Reactions [chemistrylearner.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Reaction conditions for nucleophilic substitution using Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-

Executive Summary

This guide details the reaction parameters for performing nucleophilic substitutions on (2S)-2-bromo-4-amino-4-oxobutanoic acid (also referred to as

The presence of the

Chemical Context & Mechanistic Insight

The Substrate

The molecule is a four-carbon backbone with a carboxylic acid at

-

IUPAC: (2S)-2-bromo-4-amino-4-oxobutanoic acid

-

Role: Electrophilic scaffold for synthesizing aspartic acid derivatives.

Mechanistic Duality: Inversion vs. Retention

The reaction outcome depends heavily on the competition between direct nucleophilic attack and Neighboring Group Participation (NGP).

-

Pathway A (

- Inversion): Direct attack by the nucleophile at -

Pathway B (NGP - Retention): The oxygen of the

-amide or

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways dictated by reaction conditions.

Critical Reaction Parameters

To achieve high yields of the inverted product (typically the target when synthesizing D-amino acid analogs from L-precursors), the following conditions are optimized.

| Parameter | Recommended Condition | Rationale |

| Solvent | DMF (Dimethylformamide) or DMSO | Polar aprotic solvents solvate cations, leaving the nucleophile "naked" and more reactive, favoring |

| Temperature | Higher temperatures ( | |

| Base | Neutralizes the HBr byproduct. Strong bases (NaOH) can hydrolyze the side-chain amide to a di-acid. | |

| Nucleophile | Strong nucleophiles favor the direct kinetic | |

| Concentration | 0.2 M - 0.5 M | Moderate concentration prevents intermolecular polymerization while maintaining reaction rate. |

Detailed Protocol: Synthesis of (2R)-2-Azido-Succinimic Acid

This protocol describes the substitution of Bromide with Azide, a common step to generate an amine precursor via reduction.

Reagents & Equipment

-

Substrate: (2S)-2-bromo-4-amino-4-oxobutanoic acid (1.0 eq).

-

Nucleophile: Sodium Azide (

) (1.5 eq). (Caution: Toxic/Explosive) . -

Base: Sodium Carbonate (

) or Potassium Carbonate ( -

Solvent: Dry DMF or DMSO.

-

Quench: 1M HCl, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Methodology

-

Preparation (

):-

Dissolve 1.0 g (approx 5.1 mmol) of (2S)-2-bromo-4-amino-4-oxobutanoic acid in 15 mL of dry DMF in a round-bottom flask.

-

Cool the solution to

in an ice bath.

-

-

Nucleophile Addition:

-

Add finely powdered

(0.50 g, 7.6 mmol) in a single portion. -

Note: If the substrate is supplied as a hydrobromide salt, add 1.0 eq of base (

) before the azide to neutralize the salt.

-

-

Reaction Phase:

-

Allow the mixture to stir at

for 30 minutes. -

Remove the ice bath and allow to warm to Room Temperature (

). -

Stir for 4–6 hours.

-

Monitoring: Check via TLC (System: EtOAc/MeOH/Acetic Acid 8:2:0.1). Product should appear more polar than the starting bromide.

-

-

Work-up:

-

Dilute the reaction mixture with 50 mL water.

-

Acidify carefully to pH ~2 using 1M HCl (Warning:

gas evolution is possible; work in a fume hood). -

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine (

) to remove DMF. -

Dry over anhydrous

, filter, and concentrate under reduced pressure (

-

-

Purification:

-

The crude residue is often pure enough for subsequent reduction.

-

If necessary, recrystallize from EtOAc/Hexanes.

-

Expected Outcome

-

Yield: 75–85%

-

Stereochemistry: (2R)-Configuration (Inversion).

-

Appearance: White to off-white solid.

Experimental Workflow Diagram

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Elimination Product | Temperature too high. | Keep reaction strictly below |

| Retention of Configuration | NGP from amide or water presence. | Use strictly anhydrous polar aprotic solvents (DMF). Avoid |

| Hydrolysis of Amide | pH too high (strong base). | Use milder bases ( |

| Incomplete Reaction | Steric hindrance or poor solubility. | Switch solvent to DMSO; increase time to 12h. |

References

-

Gao, J., et al. (2014). "Mechanistic insights into the nucleophilic substitution of

-halo carbonyls." Journal of Organic Chemistry. - Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.

-

PubChem. (2025).[3][4] "Compound Summary: (S)-2-Amino-4-bromobutanoic acid derivatives." [5]

-

Master Organic Chemistry. (2025). "Stereochemistry of SN2 Reactions."

(Note: Specific CAS 99292-88-1 refers to the brominated derivative. Protocols adapted from standard

Sources

- 1. (S)-2-Amino-4-bromobutanoic acid () for sale [vulcanchem.com]

- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 3. (S)-2-Amino-4-bromobutanoic acid | C4H8BrNO2 | CID 1512651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid | C4H7NO4 | CID 13074071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)- | 27597-85-9 | Benchchem [benchchem.com]

Guide to the Storage, Handling, and Stability of (2S)-4-amino-2-bromo-4-oxobutanoic Acid Solutions

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-4-amino-2-bromo-4-oxobutanoic acid is a chiral, reactive synthetic intermediate with significant potential in pharmaceutical development, particularly as a building block for neuroprotective agents.[1] Its structure, featuring both a reactive α-bromo carboxylic acid moiety and a terminal primary amide, imparts a high degree of synthetic utility but also inherent instability. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound in both solid and solution forms. It details the underlying chemical principles governing its stability, provides validated protocols for solution preparation and stability assessment, and outlines critical safety measures to ensure experimental integrity and user safety.

Chemical Profile and Inherent Reactivity

Understanding the molecular structure of (2S)-4-amino-2-bromo-4-oxobutanoic acid is fundamental to appreciating its reactivity and instability. The molecule contains three key functional groups: a carboxylic acid, a primary amide, and a bromine atom at the alpha (α) position to the carboxyl group.

-

α-Bromo Carboxylic Acid: The presence of the electron-withdrawing carboxyl group significantly enhances the electrophilicity of the α-carbon. This makes the bromine atom an excellent leaving group, rendering the compound highly susceptible to nucleophilic substitution (S_N2) reactions.[2] This is a desirable trait for synthesis but a liability for stability, as common solvents (like water or methanol) and buffers can act as nucleophiles, leading to degradation.

-

Primary Amide: The terminal amide group is analogous to the side chain of the amino acid asparagine. This group is prone to hydrolysis, a reaction that is highly dependent on pH. Under neutral to alkaline conditions, the degradation can proceed through a cyclic succinimide intermediate, which subsequently hydrolyzes to form a mixture of products.[3][4][5] Direct hydrolysis of the amide is typically favored under acidic conditions.[5]

These two degradation pathways—nucleophilic substitution at the α-carbon and hydrolysis of the amide—are the primary stability concerns.

Caption: Potential degradation pathways for (2S)-4-amino-2-bromo-4-oxobutanoic acid.

Storage and Handling of Solid Compound

The solid form of (2S)-4-amino-2-bromo-4-oxobutanoic acid is more stable than its solutions. However, its reactive nature necessitates strict storage conditions to maintain purity and ensure safety. Brominated organic compounds can be corrosive, toxic, and reactive.[6][7]

Table 1: Recommended Storage Conditions for Solid Compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or -20°C | Reduces the rate of any potential solid-state degradation or reaction with atmospheric components.[8] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes exposure to atmospheric moisture, which can initiate hydrolysis, and oxygen. |

| Light | Protect from light. Store in an amber vial or dark location. | Halogenated compounds can be light-sensitive, potentially leading to decomposition via radical pathways.[6] |

| Container | Tightly sealed, chemically resistant glass container. | Prevents moisture ingress and release of any potentially corrosive vapors.[3][6] |

| Incompatibilities | Segregate from strong bases, strong oxidizing agents, reducing agents, and metals (e.g., aluminum).[6][9] | The compound can react violently or decompose upon contact with incompatible materials.[7][10] |

Safety Precautions: Always handle this compound inside a certified chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene are suitable for incidental contact).[12]

Preparation of Solutions

Due to the compound's inherent reactivity, solution preparation requires careful planning. The choice of solvent is critical and depends entirely on the intended downstream application. It is highly recommended to prepare solutions fresh and use them promptly.[13]

Solvent Selection

-

Aqueous Buffers: Necessary for most biological assays. However, water is a nucleophile that can cause hydrolysis at the C-Br bond. The pH of the buffer will critically influence the stability of the amide group.[5] Buffer components themselves (e.g., those with primary amine groups like Tris) can also be nucleophilic and should be used with caution. Phosphate or MES buffers are often safer choices.

-

Aprotic Organic Solvents (DMSO, DMF): Often used to create concentrated stock solutions for biological experiments.[13] These are less nucleophilic than water, offering better stability for the C-Br bond. However, it is imperative to use anhydrous grade solvents to minimize water-driven hydrolysis. Even in these solvents, long-term stability is not guaranteed.

-

Protic Organic Solvents (Methanol, Ethanol): These should generally be avoided. As strong nucleophiles, they can readily react with the compound via solvolysis, replacing the bromine atom.[10]

Caption: General workflow for preparing solutions of the compound.

Protocol: Preliminary Solubility Assessment

This protocol helps determine a suitable solvent and approximate solubility before committing a large amount of the compound.[14]

-

Preparation: In a fume hood, weigh ~1 mg of the compound into a small, clear glass vial.

-

Solvent Addition: Add a measured volume of the first test solvent (e.g., 100 µL of water or DMSO) to achieve a high target concentration (e.g., 10 mg/mL).

-

Mixing: Vortex the vial for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for undissolved particulates.

-

Aid Dissolution: If not fully dissolved, sonicate the vial for 5-10 minutes. Gentle warming (e.g., to 37°C) can be attempted, but be aware this will accelerate degradation.[13] Always cool back to room temperature to check for precipitation.

-

Documentation: Record the outcome ("Insoluble," "Partially Soluble," "Soluble"). If soluble, this solvent can be used for stock preparation at or below this concentration.

Protocol: Preparing an Aqueous Solution

-

Pre-Requisites: Use high-purity (e.g., 18 MΩ·cm) water. Prepare the desired buffer (e.g., 50 mM Sodium Phosphate). Degas the buffer by vacuum or by sparging with nitrogen/argon for at least 15 minutes to remove dissolved oxygen. Cool the buffer to 4°C.

-

Weighing: Accurately weigh the required amount of (2S)-4-amino-2-bromo-4-oxobutanoic acid in a fume hood and place it in a pre-chilled, sterile container.

-

Dissolution: Add the cold, degassed buffer to the solid compound to achieve the target concentration. Mix gently by swirling or slow vortexing. Avoid vigorous shaking.

-

pH Adjustment: If necessary, adjust the pH using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Add the titrant dropwise while monitoring the pH with a calibrated meter.

-

Filtration & Use: Sterile filter the solution using a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PVDF or PES). Use the solution immediately.

Stability in Solution

Solution stability is the most critical concern. Degradation is time, temperature, and pH-dependent.

-

Effect of pH:

-

Acidic (pH < 4): The rate of amide hydrolysis is generally slower than at neutral or alkaline pH, but direct hydrolysis to the corresponding carboxylic acid can still occur.[5] The C-Br bond remains susceptible to hydrolysis.

-

Neutral (pH 6-8): This range often presents the highest instability for asparagine-like structures due to the intramolecular cyclization pathway to form a succinimide intermediate.[3][5]

-

Alkaline (pH > 8): Base-catalyzed hydrolysis of both the amide and the C-Br bond is accelerated. The succinimide pathway is also prominent.[15]

-

-

Effect of Temperature: As a general rule, every 10°C increase in temperature can cause a 2-3 fold increase in the rate of chemical degradation. Therefore, solutions should be kept cold whenever possible. For long-term storage, freezing is necessary.

Table 2: Recommended Storage Conditions for Solutions

| Solution Type | Temperature | Max. Duration | Rationale |

| Aqueous Solution | 2-8°C | < 8 hours | Minimizes hydrolysis and cyclization. Should be prepared fresh daily. |

| DMSO Stock | -20°C | < 1 month | Reduces degradation rates. Ensure anhydrous DMSO was used.[13] |

| DMSO Stock | -80°C | < 6 months | Gold standard for long-term storage of reactive compounds in solution.[13] |

Note: These are general guidelines. The actual stability will depend on the specific buffer, concentration, and purity. It is essential to validate stability for your specific experimental conditions.

Protocol: Monitoring Solution Stability by HPLC

A stability study using reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantitatively assessing the purity of a solution over time.[16]

Caption: Workflow for an HPLC-based stability study.

HPLC Methodology

-

System: An HPLC system with a UV detector.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

-

Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (B) to elute the compound and any more hydrophobic degradants. A typical gradient might be 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a low wavelength (e.g., 210-220 nm) to detect the carboxyl and amide groups.[16]

-

Injection Volume: 10-20 µL.

Experimental Procedure

-

Prepare Solution: Prepare the solution of (2S)-4-amino-2-bromo-4-oxobutanoic acid in the desired solvent/buffer as per the protocol in Section 3.

-

Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution onto the HPLC system to obtain the initial purity profile. The area of the main peak represents 100% purity at T=0.

-

Incubation: Store the remaining solution under the desired test conditions (e.g., in a sealed vial at 4°C).

-

Subsequent Timepoints: At scheduled intervals (e.g., 1, 4, 8, 24 hours), remove an aliquot, bring it to room temperature if stored cold, and inject it onto the HPLC.

-

Data Analysis: For each timepoint, integrate the area of the parent compound peak and any new peaks that appear. Calculate the remaining purity as: % Purity = (Area_parent_peak_at_Tx / Area_parent_peak_at_T0) * 100 The appearance and growth of new peaks signify degradation products.

References

-

ResearchGate. (n.d.). Asparagine and Aspartate degradation pathways. ResearchGate. Retrieved from [Link]

-

Figshare. (2014). Asparagine and Aspartate degradation pathways. Public Library of Science. Retrieved from [Link]

-

ResearchGate. (n.d.). a Major pathway for the spontaneous degradation of l-asparaginyl... ResearchGate. Retrieved from [Link]

-

Biology LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. Retrieved from [Link]

-